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Compound of Interest

Compound Name: BRD0476

Cat. No.: B606341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the small molecule BRD0476, a

novel kinase-independent inhibitor of the JAK-STAT signaling pathway. It details the

compound's structure, mechanism of action, key experimental data, and the protocols used to

elucidate its function.

Core Concepts: Structure and Mechanism of Action
BRD0476 is a small molecule, derived from diversity-oriented synthesis, identified for its ability

to protect pancreatic β-cells from cytokine-induced apoptosis.[1] Unlike conventional JAK-STAT

inhibitors that target the kinase activity of Janus kinases (JAKs), BRD0476 functions through a

novel, kinase-independent mechanism.[1][2]

The primary molecular target of BRD0476 is the deubiquitinase ubiquitin-specific peptidase 9X

(USP9X).[1] By interacting with USP9X, BRD0476 indirectly modulates the ubiquitination status

of JAK2, a key signaling component in the JAK-STAT pathway. This interaction is believed to

foster a competition between the phosphorylation and ubiquitination of JAK2.[1] The ultimate

downstream effect is the suppression of interferon-gamma (IFN-γ)-induced phosphorylation of

Signal Transducer and Activator of Transcription 1 (STAT1), preventing its translocation to the

nucleus and subsequent gene transcription.[1]
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Chemical Structure of BRD0476

Click to download full resolution via product page

Caption: Chemical structure of BRD0476.

Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on BRD0476.

Table 1: Effect of BRD0476 on Cytokine-Induced
Apoptosis and β-Cell Function

Parameter Condition Result Reference

Caspase-3 Activity
Cytokine-treated

human islets
Increased ~2-fold [1]

Cytokine-treated

human islets +

BRD0476

Dose-dependent

reduction in caspase-

3 activity

[1]

Glucose-Stimulated

Insulin Secretion

(GSIS)

Cytokine-treated

human islets
Impaired GSIS [1]

Cytokine-treated

human islets +

BRD0476

Restoration of GSIS [1]

Table 2: Kinase and Deubiquitinase Inhibition Profile of
BRD0476
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Target Class
Specific
Targets

Concentration
of BRD0476

Inhibition Reference

Human Kinases

Panel of 96

kinases

(including JAK1,

JAK2, JAK3)

10 µM

No kinase

inhibited by more

than 40%

[1]

Deubiquitinases

Purified catalytic

domain of human

USP9X

Not specified No direct effect [1]

Purified full-

length FLAG-

tagged USP9X

Not specified ~50% inhibition [1]

Panel of 11 other

deubiquitinases
Not specified No inhibition [1]

Table 3: Effect of BRD0476 on JAK-STAT Signaling
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Parameter Condition Result Reference

STAT1

Phosphorylation

(Tyr701)

Cytokine-treated INS-

1E cells
Rapidly increased [1]

Cytokine-treated INS-

1E cells + BRD0476

Nearly complete

abolishment of STAT1

phosphorylation

[1]

JAK2 Phosphorylation
Cytokine-treated INS-

1E cells
Increased [1]

Cytokine-treated INS-

1E cells + BRD0476
Decreased [1]

STAT1-dependent

Gene Expression

(e.g., Stat1, Irf1,

Cxcl9)

Cytokine-treated INS-

1E cells
Upregulated [1]

Cytokine-treated INS-

1E cells + 10 µM

BRD0476

Coordinate

downregulation
[1]

Signaling Pathways and Experimental Workflows
BRD0476 Mechanism of Action in the JAK-STAT
Pathway
The following diagram illustrates the proposed mechanism of action for BRD0476 in the

context of IFN-γ-induced JAK-STAT signaling.
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Caption: BRD0476 inhibits USP9X, modulating JAK2 ubiquitination and preventing STAT1

phosphorylation.

Experimental Workflow for Target Identification of
BRD0476 using SILAC
This diagram outlines the key steps in the Stable Isotope Labeling by Amino acids in Cell

culture (SILAC) experiment used to identify USP9X as the target of BRD0476.
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Culture INS-1E cells in 'light' (Arg0, Lys0)
and 'heavy' (Arg10, Lys8) media

Lyse 'heavy' and 'light' labeled cells
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biotinylated BRD0476 beads

'Light' lysate incubated with beads
and excess soluble BRD0476 (competitor)

Combine lysates and perform
affinity pulldown

Elute and digest proteins

Analyze by LC-MS/MS

Quantify 'heavy'/'light' ratios to
identify specific binders

USP9X identified as a primary target

Click to download full resolution via product page

Caption: SILAC-based quantitative proteomics workflow for identifying BRD0476 targets.

Experimental Protocols
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The following are detailed methodologies for key experiments performed in the characterization

of BRD0476, based on the supplementary information from Chou et al., 2015, J. Am. Chem.

Soc.

Cell Culture and Treatment
Cell Line: Rat insulinoma INS-1E cells were cultured in RPMI-1640 medium supplemented

with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate,

and 50 µM β-mercaptoethanol.

Human Islets: Dissociated human islets were obtained from the Integrated Islet Distribution

Program and cultured in CMRL-1066 medium containing 10% fetal bovine serum.

Cytokine Treatment: Cells were treated with a cytokine cocktail consisting of IL-1β (2 ng/mL),

IFN-γ (100 ng/mL), and TNF-α (10 ng/mL) for the indicated times. BRD0476 was added

simultaneously with the cytokines.

Caspase-3 Activity Assay
Human islets were cultured in 96-well plates.

After a 6-day treatment with cytokines and varying concentrations of BRD0476, the medium

was removed.

Caspase-3 activity was measured using a commercially available fluorometric assay kit

according to the manufacturer's instructions.

Fluorescence was read on a plate reader with excitation at 380 nm and emission between

420-460 nm.

Glucose-Stimulated Insulin Secretion (GSIS) Assay
Dissociated human islets were treated with cytokines and BRD0476 for 6 days.

Islets were washed and pre-incubated in Krebs-Ringer bicarbonate buffer (KRBH) with 2.8

mM glucose for 1 hour.
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The buffer was then replaced with KRBH containing 2.8 mM glucose for 1 hour, and the

supernatant was collected.

Subsequently, the buffer was replaced with KRBH containing 16.7 mM glucose for 1 hour,

and the supernatant was collected.

Insulin concentration in the supernatants was determined by ELISA.

Kinase Inhibition Assay
A panel of 96 human kinases was profiled for inhibition by 10 µM BRD0476 using a

radiometric assay.

The assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a

peptide substrate.

Kinase activity was measured in the presence and absence of BRD0476 to determine the

percentage of inhibition.

SILAC and Affinity Pulldown for Target Identification
INS-1E cells were cultured for at least five passages in RPMI medium for SILAC, containing

either "light" (¹²C₆, ¹⁴N₂-lysine and ¹²C₆, ¹⁴N₄-arginine) or "heavy" (¹³C₆, ¹⁵N₂-lysine and ¹³C₆,

¹⁵N₄-arginine) amino acids.

A biotinylated version of BRD0476 was immobilized on streptavidin beads.

"Heavy"-labeled cell lysate was incubated with the BRD0476-beads.

"Light"-labeled cell lysate was incubated with the BRD0476-beads in the presence of a 30-

fold excess of free, non-biotinylated BRD0476 as a competitor.

The lysates were combined, and the beads were washed to remove non-specific binders.

Bound proteins were eluted, digested with trypsin, and analyzed by LC-MS/MS on a Q

Exactive mass spectrometer.
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Proteins with a high heavy/light ratio were identified as specific binding partners of

BRD0476.

Co-Immunoprecipitation
INS-1E cells were transfected with a FLAG-tagged JAK2 expression vector or an empty

vector control.

Cells were lysed in a non-denaturing lysis buffer.

Cell lysates were incubated with anti-FLAG antibody-conjugated magnetic beads to

immunoprecipitate FLAG-JAK2 and its interacting proteins.

The beads were washed, and the bound proteins were eluted.

Eluted proteins were separated by SDS-PAGE and immunoblotted with antibodies against

USP9X and FLAG to detect the co-immunoprecipitation of endogenous USP9X with FLAG-

JAK2.

Deubiquitinase Profiling
The specificity of BRD0476 was assessed against a panel of 11 other deubiquitinases.

The activity of each enzyme was measured in the presence and absence of BRD0476 using

a fluorogenic substrate.

This guide provides a foundational understanding of the structure and function of BRD0476.

For further details, readers are encouraged to consult the primary literature, particularly the

work by Chou et al. in the Journal of the American Chemical Society, 2015.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b606341#understanding-the-structure-of-brd0476]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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